molecular formula C23H27N7O3 B4230415 ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

Cat. No.: B4230415
M. Wt: 449.5 g/mol
InChI Key: KXIOCPFOQDRJBQ-UHFFFAOYSA-N
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Description

Ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-1-piperazinecarboxylate is a complex organic compound with a unique structure that includes a triazine ring, a piperazine ring, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the phenoxyphenyl group and the piperazine ring. The final step involves the esterification of the carboxylate group with ethanol. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazine ring and the phenoxyphenyl group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate
  • Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-1-piperazinecarboxylate is unique due to its combination of a triazine ring, a piperazine ring, and a phenoxyphenyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-[[4-amino-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O3/c1-2-32-23(31)30-14-12-29(13-15-30)16-20-26-21(24)28-22(27-20)25-17-8-10-19(11-9-17)33-18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIOCPFOQDRJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate
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ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate
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ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate
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ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate
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ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate
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ethyl 4-({4-amino-6-[(4-phenoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate

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